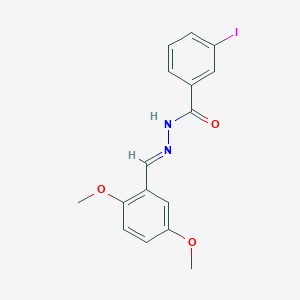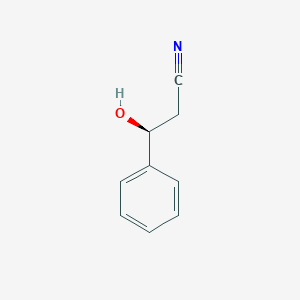
tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a complex organic compound used primarily in biochemical and pharmaceutical research. This compound's intricate structure contributes to its unique properties and interactions within various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process that typically involves the protection of functional groups, coupling reactions, and deprotection steps. The synthesis may start with piperazine derivatives and then introduce tert-butyl and 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl groups through careful manipulation of reagents and conditions.
Industrial Production Methods: Large-scale production of this compound requires optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Common Reagents and Conditions: The typical reagents used in these reactions include strong oxidizing and reducing agents, nucleophiles, and protective groups. The reactions often require precise control of temperature, pH, and solvent to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, the compound can be transformed into various derivatives. For example, oxidation may lead to carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s utility in different applications.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. These interactions typically involve the binding of the compound to the active site or allosteric sites, modulating the function of the target molecules. The pathways involved can include inhibition or activation of enzymatic activity, altering cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Compared to other piperazine derivatives, tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is unique due to its combination of functional groups which confer specific reactivity and biological activity. Similar compounds include:
Piperazine-1-carboxylate derivatives
Dioxo-dihydropyrimidinyl-containing compounds
Tert-butyl-substituted molecules
Each of these compounds has distinct properties that make them suitable for various applications, but this compound stands out due to its multifaceted utility in scientific research.
Happy reading! Hopefully, this deep dive sparks some interest
Propiedades
IUPAC Name |
tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQFBZTSWZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2670480.png)

![BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE](/img/structure/B2670483.png)

![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)

